molecular formula C2Cl2NS2+ B11913900 4,5-Dichlorodithiazol-1-ium

4,5-Dichlorodithiazol-1-ium

Cat. No.: B11913900
M. Wt: 173.1 g/mol
InChI Key: ZBUUBSJKRJKPHS-UHFFFAOYSA-N
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Description

It is a green solid that is poorly soluble in organic solvents . This compound is notable for its electrophilic nature and its utility in various chemical reactions and applications.

Preparation Methods

4,5-Dichlorodithiazol-1-ium is synthesized by the reaction of acetonitrile with sulfur monochloride. The initial phases of this reaction involve the chlorination of acetonitrile, resulting in dichloroacetonitrile, which then undergoes cycloaddition with sulfur monochloride . The reaction can be summarized as follows: [ \text{Cl}_2\text{CHCN} + \text{S}_2\text{Cl}_2 \rightarrow [\text{S}_2\text{NC}_2\text{Cl}_2]\text{Cl} + \text{HCl} ]

Scientific Research Applications

4,5-Dichlorodithiazol-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichlorodithiazol-1-ium involves its highly electrophilic nature, which allows it to readily react with nucleophiles. This property is exploited in various synthetic applications, where it facilitates the formation of complex molecular structures .

Comparison with Similar Compounds

4,5-Dichlorodithiazol-1-ium is unique due to its specific electrophilic properties and its ability to form stable dithiazolium salts. Similar compounds include:

Properties

Molecular Formula

C2Cl2NS2+

Molecular Weight

173.1 g/mol

IUPAC Name

4,5-dichloro-1,3-dithionia-2-azanidacyclopenta-3,5-diene

InChI

InChI=1S/C2Cl2NS2/c3-1-2(4)7-5-6-1/q+1

InChI Key

ZBUUBSJKRJKPHS-UHFFFAOYSA-N

Canonical SMILES

C1(=[S+][N-][S+]=C1Cl)Cl

Origin of Product

United States

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